molecular formula C32H16ClInN8 B012226 Indium(III) phthalocyanine chloride CAS No. 19631-19-7

Indium(III) phthalocyanine chloride

Cat. No. B012226
CAS RN: 19631-19-7
M. Wt: 662.8 g/mol
InChI Key: AHXBXWOHQZBGFT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Indium(III) phthalocyanine compounds involves the reaction of indium with organic precursors under specific conditions. For instance, a complex of indium(III) with a bicyclic phthalocyanine was synthesized from the reaction of indium with 1,2-dicyanobenzene under a low nitrogen pressure at about 210°C, crystallizing in the triclinic system (Janczak & Kubiak, 1994). Another synthesis approach describes the creation of sulfonamide-substituted indium phthalocyanines, showing the versatility of substituents in modifying the compound's properties (Carvalho et al., 2010).

Molecular Structure Analysis

The molecular structure of these complexes reveals detailed coordination and bonding patterns. For example, an indium(III) complex demonstrated a hexadentate chelate macrocyclic ligand forming a distorted trigonal prism with its six N-donor atoms (Janczak & Kubiak, 1994). The detailed crystal structure analysis aids in understanding the electronic and steric effects influencing the compound's reactivity and properties.

Chemical Reactions and Properties

Indium(III) chloride has been identified as a highly efficient and versatile catalyst for acylation reactions, underlining the compound's significant chemical reactivity (Chakraborti & Gulhane, 2003). This reactivity is crucial for the development of novel chemical syntheses and materials.

Physical Properties Analysis

The physical properties, such as photophysical and optical limiting properties, of indium phthalocyanines vary with axial ligands, illustrating the impact of molecular structure on the compound's behavior under light exposure (Dini et al., 2008). These studies contribute to the understanding of the material's suitability for applications like optical limiting and photodynamic therapy.

Scientific Research Applications

  • Photodynamic Therapy for Cancer : Indium(III) phthalocyanine chloride exhibits potential as a photosensitizer in photodynamic therapy for cancer treatment. Its excellent solubility in water enhances its effectiveness in this application (Çamur, Ahsen, & Durmuş, 2011); (Durmuş, Nyokong, 2007); (Güzel et al., 2017).

  • Catalysis : It serves as a highly efficient and versatile catalyst for the acylation of various organic compounds including phenols, alcohols, thiols, and amines, especially under solvent-free conditions (Chakraborti & Gulhane, 2003).

  • Optical Limiting Applications : Indium phthalocyanines demonstrate high optical limiting performance and a large nonlinear absorption coefficient, making them promising candidates for optically limiting applications. This is relevant in the context of protecting sensors and human eyes from optical damage (Darwish, Darwish, & Al-Ashkar, 2015); (Hanack, 2001); (Perry et al., 1996).

  • Photophysical and Photochemical Properties : Research has highlighted its promising photophysical and photochemical properties for applications in fluorescence resonance energy transfer, imaging microscopy, and humidity sensing (Karaoğlu, Yenilmez, & Koçak, 2018); (Keskin et al., 2016).

  • Nonlinear Optical Materials : The photophysical and optical nonlinearity of indium carboxyphenoxy phthalocyanine is enhanced by silver nanoparticles, suggesting potential as nonlinear optical materials (Oluwole et al., 2017).

  • Flexible Electronic Applications : Films of indium(III) phthalocyanine chloride deposited onto flexible substrates show potential for optical limiting and laser filter applications, indicating its utility in flexible electronic devices (Darwish et al., 2021).

properties

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBXWOHQZBGFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16ClInN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586820
Record name 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indium(III) phthalocyanine chloride

CAS RN

19631-19-7
Record name 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indium(III)phthalocyanine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indium(III) phthalocyanine chloride
Reactant of Route 2
Indium(III) phthalocyanine chloride
Reactant of Route 3
Indium(III) phthalocyanine chloride
Reactant of Route 4
Indium(III) phthalocyanine chloride
Reactant of Route 5
Indium(III) phthalocyanine chloride
Reactant of Route 6
Indium(III) phthalocyanine chloride

Citations

For This Compound
60
Citations
AAA Darwish, TA Hamdalla, SA Al-Ghamdi… - Journal of Non …, 2021 - Elsevier
Indium-phthalocyanine-chloride (PcInCl) films have been deposited with different thicknesses onto polyacetate flexible substrate to function as a new optical limiting and laser filter …
Number of citations: 6 www.sciencedirect.com
SA Alghamdi, AAA Darwish, IS Yahia, EFM El-Zaidia - Optik, 2021 - Elsevier
In photoelectric applications, indium chloride phthalocyanine (InClPc) films are used. However, these films have not been extensively studied. The deposition of InClPc films on cleaned …
Number of citations: 10 www.sciencedirect.com
ME Sánchez-Vergara, R Carrera-Téllez, P Smith-Ruiz… - Coatings, 2019 - mdpi.com
By means of flat-heterojunction structures based on small semiconductor molecules (MSCs), an analysis of the indium(III) phthalocyanine chloride (In(III)PcCl) film as a constituent of …
Number of citations: 3 www.mdpi.com
K Maduray, B Odhav - Journal of Photochemistry and Photobiology B …, 2013 - Elsevier
Metal-based phthalocyanines currently are utilized as a colorant for industrial applications but their unique properties also make them prospective photosensitizers. Photosensitizers are …
Number of citations: 41 www.sciencedirect.com
S Alfadhli, HAM Ali, EFM El-Zaidia, RAS Alatawi… - Journal of Materials …, 2021 - Springer
Indium phthalocyanine chloride, InPcCl, in the form of thin films were prepared with different thicknesses by thermal evaporation technique. X-ray diffraction showed a hump at 2θ = 28, …
Number of citations: 6 link.springer.com
CAZ Souto, KP Madeira, D Rettori, MO Baratti… - Journal of nanoparticle …, 2013 - Springer
Indium (III) phthalocyanine (InPc) was encapsulated into nanoparticles of PEGylated poly(d,l-lactide-co-glycolide) (PLGA-PEG) to improve the photobiological activity of the …
Number of citations: 14 link.springer.com
L Hamui, ME Sánchez-Vergara - Micromachines, 2021 - mdpi.com
Herein, we present the photovoltaic properties of an indium phthalocyanine chloride (InClPc)-based flexible planar heterojunction device, introducing the tetrathiafulvene derivative 4,4…
Number of citations: 2 www.mdpi.com
MA Faraonov, EI Yudanova, AV Kuzmin… - Dalton …, 2023 - pubs.rsc.org
Heterobimetallic {[Co(CO)4]−[InIII(Pc2−)]} (1) and (Cp*2Cr+){[Mn(CO)5]−[InIII(Pc3−)]}·2C6H4Cl2 (2) complexes based on indium(III) phthalocyanine (Pc) were obtained as crystals. The …
Number of citations: 3 pubs.rsc.org
K Maduray - 2014 - scholar.archive.org
Photodynamic therapy (PDT) is emerging as a viable alternative to invasive anti-cancer treatment regimens such as surgery, chemotherapy or radiotherapy. A series of metal–based …
Number of citations: 2 scholar.archive.org
C Li, T Guo, Y Shi, M Guo, J Wang, T Zou, Y Song… - Journal of Crystal …, 2023 - Elsevier
The special structure and morphology play a key role in improving the photodetection performance. In this paper, novel InPc nanostrings were obtained in low-temperature regions by …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.